N-butyl-4-nitrobenzenesulfonamide
Overview
Description
N-butyl-4-nitrobenzenesulfonamide (NBBS) is a chemical compound that has been studied for various applications, including its use as a plasticizer and its potential environmental and biological impacts. It is a derivative of benzenesulfonamide with a nitro group at the 4-position and a butyl group attached to the nitrogen atom of the sulfonamide group. The compound has been detected in the environment, which suggests potential human exposure and necessitates an understanding of its properties and behavior .
Synthesis Analysis
The synthesis of nitrobenzenesulfonamide derivatives can be achieved through various methods. For instance, N-benzyl-2-nitrobenzenesulfonamides can undergo base-mediated intramolecular arylation to yield benzhydrylamines, which are intermediates for the synthesis of nitrogenous heterocycles . Another method involves the reaction of primary amines with nitrobenzenesulfonyl chloride to produce 2- and 4-nitrobenzenesulfonamides, which can then be alkylated to give N-alkylated sulfonamides in high yields . A specific example of synthesis is the creation of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride .
Molecular Structure Analysis
The molecular structure of nitrobenzenesulfonamide derivatives has been characterized using various spectroscopic techniques and computational studies. For example, the structure of a newly synthesized sulfonamide molecule was characterized by single-crystal X-ray diffraction (SCXRD) and found to crystallize in the monoclinic crystal system . Additionally, density functional theory (DFT) calculations have been employed to study the structural and vibrational properties of nitrobenzenesulfonamides, providing insights into their molecular conformations and fundamental vibrations .
Chemical Reactions Analysis
Nitrobenzenesulfonamides can participate in a range of chemical reactions. They can be reduced in a cathodic process, leading to cleavage of the S-N bond in good yields, as demonstrated with N-butyl-4-nitrobenzenesulfonamide derivatives . These compounds can also undergo smooth alkylation reactions and can be deprotected to yield secondary amines . Furthermore, they can be used as protecting groups for amines, which can be removed under specific conditions to regenerate the parent amine .
Physical and Chemical Properties Analysis
The physical and chemical properties of NBBS have been investigated to understand its environmental fate and biological effects. Studies have shown that NBBS is well-absorbed in rodents following administration and is excreted extensively in urine and feces. It is cleared slower in human hepatocytes compared to rodents, indicating species-specific differences in metabolism . The compound's lipophilicity allows it to distribute rapidly to the brain, although it also clears rapidly without significant accumulation .
Relevant Case Studies
Case studies involving NBBS have focused on its environmental presence and potential neurotoxicity. One study evaluated the neurotoxicity of NBBS in male rats over a 27-day oral exposure period. The results did not support previous reports of neurotoxicity within the exposure regimen, although the possibility of neuropathological injury over an extended period could not be ruled out . Another study investigated the disposition and metabolism of NBBS in rats and mice, providing valuable information on its clearance and excretion patterns .
Scientific Research Applications
Electroanalytical Chemistry
- Cathodic Cleavage of Nitrobenzenesulfonyl Group : Zanoni and Stradiotto (1991) investigated the cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines. They found that N-butyl-4-nitrobenzenesulfonamides are reduced in two steps, leading to the cleavage of the S-N bond in good yields. This study highlights the electrochemical properties of these compounds (Zanoni & Stradiotto, 1991).
Chemical Synthesis
- Preparation of Secondary Amines : Fukuyama et al. (1995) described the use of nitrobenzenesulfonamides for preparing secondary amines. They demonstrated that these compounds undergo smooth alkylation, yielding N-alkylated sulfonamides in high yields. This application is crucial in synthetic chemistry (Fukuyama et al., 1995).
Biofilm Inhibition
- Bacterial Biofilm Inhibition : Abbasi et al. (2020) synthesized new derivatives of N-butyl-4-nitrobenzenesulfonamide and tested their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Some derivatives exhibited significant inhibitory action, suggesting potential applications in biofilm control (Abbasi et al., 2020).
Solid-Phase Synthesis
- Application in Solid-Phase Synthesis : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides prepared from nitrobenzenesulfonyl chloride in solid-phase synthesis. They are key intermediates in various chemical transformations, highlighting their versatility in synthetic chemistry (Fülöpová & Soural, 2015).
Ultrasound-Assisted Synthesis
- Ultrasound-Assisted Preparation : Harikumar and Rajendran (2014) conducted a study on the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene, using N-butyl-4-nitrobenzenesulfonamide as a precursor. This method enhances the reaction efficiency, indicating the utility of these compounds in advanced synthesis techniques (Harikumar & Rajendran, 2014).
properties
IUPAC Name |
N-butyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-2-3-8-11-17(15,16)10-6-4-9(5-7-10)12(13)14/h4-7,11H,2-3,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHNKQBDAAJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364479 | |
Record name | N-butyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-nitrobenzenesulfonamide | |
CAS RN |
66473-14-1 | |
Record name | N-butyl-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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